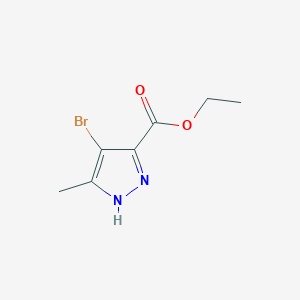
2-Cloro-7-metilquinolina-3-carbaldehído
Descripción general
Descripción
2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC) is a derivative of quinoline, an aromatic compound formed from benzene rings fused with a pyridine heterocyclic system .
Synthesis Analysis
2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions .Molecular Structure Analysis
Two minimum energies were found for the ClMQC at the theory level B3LYP/6-311++G(d,p). The energy difference between the two conformers (ClMQC-1 and ClMQC-2) was calculated as 13.4 kJ mol-1 .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The stable structures of ClMQC molecule with minimum energy were investigated by density functional theory (DFT) together with B3LYP/6-311++G(d,p) method .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Biológicamente Activos
El 2-Cloro-7-metilquinolina-3-carbaldehído se utiliza en la síntesis de diversos compuestos biológicamente activos. Este proceso a menudo implica la formación de derivados de quinolina, que son una clase significativa de compuestos heterocíclicos con una amplia gama de aplicaciones farmacéuticas. La versatilidad de este compuesto permite reacciones con grupos tanto donadores de electrones como atractores de electrones, lo que lo convierte en un valioso precursor en la química medicinal .
Análisis de la Teoría del Funcional de Densidad (DFT)
Los investigadores han llevado a cabo análisis DFT en el this compound para investigar sus estructuras estables con energía mínima. Estos estudios son cruciales para comprender las propiedades electrónicas y la reactividad de la molécula, lo que puede informar sus posibles aplicaciones en varios campos, incluida la ciencia de los materiales y los productos farmacéuticos .
Investigación sobre la Inmunosupresión Tumoral
Este compuesto se ha mencionado en investigaciones dirigidas a la localización y la actividad de las células efectoras inmunitarias en los tumores. Puede desempeñar un papel en la modificación de las respuestas inmunitarias o ser parte de un estudio más amplio sobre estrategias de inmunosupresión y erradicación tumoral .
Síntesis Asistida por Microondas
La irradiación con microondas se ha empleado para sintetizar andamios de quinolina utilizando this compound. Este método es conocido por su eficiencia y rápida síntesis de estructuras heterocíclicas complejas, que son valiosas en el descubrimiento y desarrollo de fármacos .
Análisis de Orbitales de Enlace Natural (NBO)
El compuesto se ha analizado utilizando métodos NBO para comprender sus propiedades de polarización, lo cual es esencial para predecir su comportamiento en reacciones químicas y aplicaciones potenciales en el diseño de nuevos materiales o catalizadores .
Revisión de la Literatura Química
Una revisión que abarca los datos de investigación recientes sobre la química del 2-cloroquinolina-3-carbaldehído y sus análogos relacionados destaca sus aplicaciones durante varios años. Esto incluye la síntesis de sistemas de anillos de quinolina y reacciones para construir sistemas heterocíclicos fusionados o binarios con núcleo de quinolina .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 have been highlighted. It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Propiedades
IUPAC Name |
2-chloro-7-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNADSVXXWMWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354554 | |
| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68236-21-5 | |
| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is synthesizing 7-methylquinoline-3-carbaldehyde from its 2-chloro derivative challenging?
A2: Direct dehalogenation of 2-chloro-7-methylquinoline-3-carbaldehyde and its protected derivatives presents significant challenges. []
Q2: Are there any computational studies on 2-Chloro-7-methylquinoline-3-carbaldehyde?
A3: While one of the provided research titles mentions DFT/TD-DFT analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde, the abstract lacks details about the specific calculations and their outcomes. [] Further investigation into the full text of this research is needed to provide a comprehensive answer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
